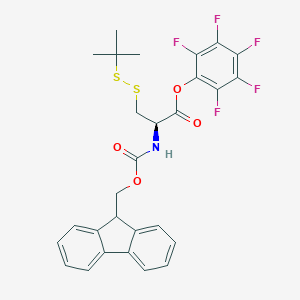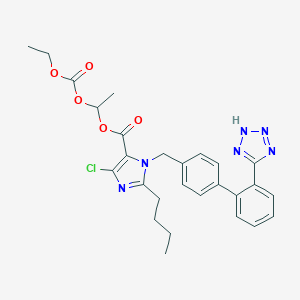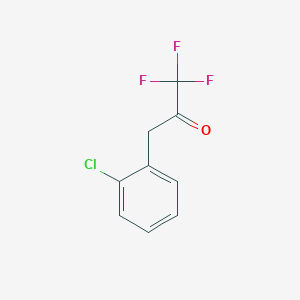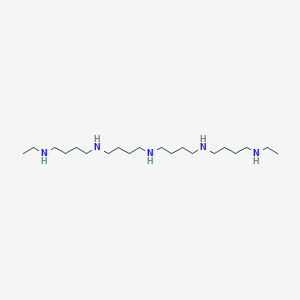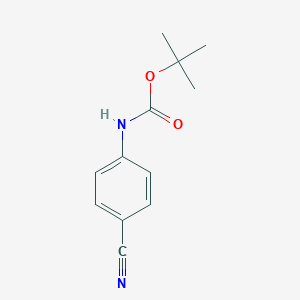
Tert-butyl 4-cyanophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Tert-butyl 4-cyanophenylcarbamate can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . Another method involves the synthesis from Di-tert-butyl dicarbonate and 4-Aminobenzonitrile .
Aplicaciones Científicas De Investigación
Organic Chemistry
Tert-butyl 4-cyanophenylcarbamate
, also known as N-Boc-4-aminobenzonitrile , is a compound used in organic chemistry .
Application
This compound is used as a building block in the synthesis of more complex organic molecules . It’s particularly useful in the production of pharmaceuticals and other biologically active compounds.
Method of Application
The specific method of application can vary depending on the desired end product. However, it’s typically used in reactions involving the formation of amide bonds . The tert-butyl group serves as a protecting group for the amine, allowing it to survive conditions that would otherwise cause it to react.
Results and Outcomes
The use of Tert-butyl 4-cyanophenylcarbamate in organic synthesis can lead to a wide variety of outcomes, depending on the other reactants used and the conditions of the reaction . In general, it allows for the synthesis of complex molecules with a high degree of control over the final structure.
Photochemistry
Tert-butyl 4-cyanophenylcarbamate
has been used in photochemical studies .
Application
In the field of photochemistry, this compound is used to study the excited-state dynamics of organic molecules .
Method of Application
The compound is excited using UV light, and its behavior is studied using techniques such as transient absorption spectroscopy and time-resolved fluorescence experiments .
Results and Outcomes
These studies can provide valuable information about the behavior of the molecule in its excited state, which can be useful in the design of photovoltaic devices and other applications .
Organic Synthesis
Tert-butyl 4-cyanophenylcarbamate
is also used as a building block in the synthesis of other organic compounds .
Application
This compound is used in the synthesis of a wide variety of other compounds, including pharmaceuticals and biologically active molecules .
Method of Application
The specific method of application can vary depending on the desired end product. However, it’s typically used in reactions involving the formation of amide bonds .
Results and Outcomes
The use of Tert-butyl 4-cyanophenylcarbamate in organic synthesis can lead to a wide variety of outcomes, depending on the other reactants used and the conditions of the reaction .
Carboxylic Acid Protection
Tert-butyl 4-cyanophenylcarbamate
is used as a protecting group for carboxylic acids .
Application
In organic synthesis, protecting groups are used to temporarily mask reactive groups to prevent them from reacting prematurely . The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .
Method of Application
The compound is used in the formation of tert-butyl esters, which involves the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concentrated H2SO4 .
Results and Outcomes
The use of Tert-butyl 4-cyanophenylcarbamate as a protecting group allows for the synthesis of complex molecules with a high degree of control over the final structure .
Synthesis of Benzohydrols
Tert-butyl 4-cyanophenylcarbamate
is also used in the synthesis of benzohydrols .
Application
Benzohydrols are intermediates in preparations of nefopam, which is used as an analgesic, muscle relaxant, or antidepressant .
Method of Application
The specific method of application can vary depending on the desired end product .
Results and Outcomes
The use of Tert-butyl 4-cyanophenylcarbamate in the synthesis of benzohydrols can lead to the production of nefopam .
Direcciones Futuras
Tert-butyl 4-cyanophenylcarbamate is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake . It is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols), which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .
Propiedades
IUPAC Name |
tert-butyl N-(4-cyanophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIRTCVNDVQQLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436027 |
Source


|
| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyanophenylcarbamate | |
CAS RN |
143090-18-0 |
Source


|
| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143090-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)
![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)
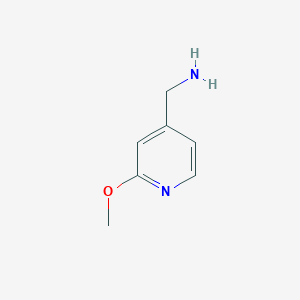

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
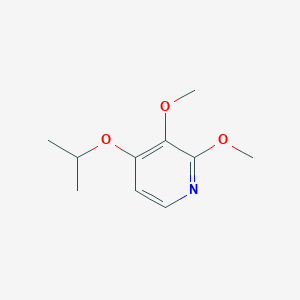
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
